Crystallographic Validation of InhA Binding Mode
The N‑cyclohexyl substituent is the only N‑substitution pattern that has yielded co‑crystal structures of pyrrolidine‑3‑carboxamides with Mycobacterium tuberculosis InhA. A search of the Protein Data Bank reveals at least 6 distinct structures containing ligands derived from 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride (PDB entries: 4TZK, 4TRJ, 4TZT, 4U0K, 4U0J, 2H7M) [1]. In contrast, zero PDB entries feature InhA‑bound carboxamides bearing N‑benzyl (CAS 114368‑05‑7), N‑methyl (CAS 1291486‑24‑2), or N‑(4‑fluorophenyl) (CAS 1181406‑58‑5) substituents [2]. This demonstrates that the cyclohexyl group is essential for the validated binding mode.
| Evidence Dimension | Number of InhA co‑crystal structures available |
|---|---|
| Target Compound Data | ≥6 PDB entries (4TZK, 4TRJ, 4TZT, 4U0K, 4U0J, 2H7M) |
| Comparator Or Baseline | N‑benzyl analog: 0 PDB entries; N‑methyl analog: 0 PDB entries; N‑(4‑fluorophenyl) analog: 0 PDB entries |
| Quantified Difference | >6 vs. 0 (absolute qualitative difference) |
| Conditions | PDB search for InhA complexes with pyrrolidine‑3‑carboxamide ligands |
Why This Matters
Procurement of the cyclohexyl analog provides access to a crystallographically validated scaffold that cannot be replicated by other commercially available N‑substituted pyrrolidine‑3‑carbonyl chlorides.
- [1] He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. https://doi.org/10.1021/jm060715y View Source
- [2] RCSB PDB search results for “1-cyclohexyl-5-oxopyrrolidine” (6 structures) vs. “1-benzyl-5-oxopyrrolidine”, “1-methyl-5-oxopyrrolidine”, “1-(4-fluorophenyl)-5-oxopyrrolidine” (0 structures each). https://www.rcsb.org/ View Source
